Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate
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Overview
Description
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C8H11BrF2O2 and a molecular weight of 257.0725464 . It is known for its unique structure, which includes a bromine atom and two fluorine atoms attached to a cyclobutyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 3,3-difluorocyclobutanone under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like sodium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of ethyl 2-(3,3-difluorocyclobutyl)acetate derivatives.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds, such as ethyl bromodifluoroacetate . While both compounds contain bromine and fluorine atoms, their structural differences lead to distinct chemical properties and reactivity. Ethyl bromodifluoroacetate, for example, is used in the synthesis of difluoromethylated compounds and has applications in organic synthesis .
List of Similar Compounds
- Ethyl bromodifluoroacetate
- Ethyl 2-bromo-2,2-difluoroacetate
- Ethyl 2-bromo-2,2-difluoroethaneperoxoate
This compound stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H11BrF2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate |
InChI |
InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)5-3-8(10,11)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
HTNIANAWFMBWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC(C1)(F)F)Br |
Origin of Product |
United States |
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